N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of this compound is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis.
Mode of Action
It is known to interact with the tgf-beta receptor type-1 . The interaction between the compound and its target may result in changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
Given its target, it is likely that it impacts the TGF-beta signaling pathway, which has downstream effects on various cellular processes such as cell growth and differentiation .
Result of Action
Given its target, it is likely that it influences cellular processes regulated by the TGF-beta receptor type-1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction using 6-methyl-2-chloropyridine and the benzodioxine intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to enhance reaction efficiency and yield. This method allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal properties, these compounds also feature a fused heterocyclic structure.
Uniqueness
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of the benzodioxine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-4-8-14(16-10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUZBFTYCOTAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322651 | |
Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
378215-62-4 | |
Record name | N-(6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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